

Application Notes and Protocols for Immunoassays in Diaminochlorotriazine Detection

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Compound of Interest

Compound Name: *Diaminochlorotriazine*

Cat. No.: *B1259301*

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Introduction

Diaminochlorotriazine (DACT) is a principal metabolite of the widely used herbicide atrazine. Due to the potential environmental and health impacts of atrazine and its degradation products, sensitive and specific detection of biomarkers like DACT is crucial for exposure assessment and environmental monitoring. Immunoassays offer a rapid, high-throughput, and cost-effective approach for the detection and quantification of DACT in various matrices. These application notes provide an overview of different immunoassay formats and detailed protocols for their implementation in the laboratory.

Immunoassay Formats for Diaminochlorotriazine Detection

Several immunoassay formats can be adapted for the detection of small molecules like **diaminochlorotriazine**. The most common formats are the Enzyme-Linked Immunosorbent Assay (ELISA) and the Lateral Flow Immunoassay (LFIA). These assays are typically based on a competitive format where the DACT in a sample competes with a labeled DACT analog for a limited number of antibody binding sites.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. For small molecules like DACT, a competitive ELISA is the most common format. In this setup, an antibody specific to DACT is immobilized on a microtiter plate. The sample containing DACT is then added along with a known amount of enzyme-labeled DACT (or a DACT-protein conjugate). The DACT in the sample competes with the enzyme-labeled DACT for binding to the antibody. After a washing step, a substrate is added, and the enzyme converts it into a colored product. The intensity of the color is inversely proportional to the concentration of DACT in the sample.

Lateral Flow Immunoassay (LFIA)

LFIA, also known as immunochromatographic assay, is a paper-based platform for the detection of an analyte in a sample without the need for specialized and costly equipment. A competitive LFIA format is also employed for DACT detection. In a typical competitive LFIA, a sample containing DACT is applied to a sample pad. The sample then migrates along a nitrocellulose membrane and mobilizes labeled antibodies specific to DACT. The DACT in the sample binds to the labeled antibodies. Further down the membrane, a test line is coated with a DACT-protein conjugate. If there is no DACT in the sample, the labeled antibodies will bind to the test line, producing a visible signal. If DACT is present in the sample, it will bind to the labeled antibodies, preventing them from binding to the test line, resulting in a weaker or absent signal. A control line is also included to validate the proper functioning of the strip.

Quantitative Data Presentation

The following tables summarize the performance characteristics of various immunoassays developed for atrazine and its metabolites, which can serve as a reference for the expected performance of a DACT-specific immunoassay.

Table 1: Performance of Atrazine and its Metabolite ELISAs

Analyte	Assay Format	Limit of Detection (LOD)	IC50 (50% B/B0)	Cross-Reactivity Highlights	Reference
Atrazine	Direct Competitive ELISA	0.04 ng/mL	~0.7 ng/mL	Propazine (96%), Simazine (14.3%), Deethylatrazine (3.08%)	[1]
Atrazine	Direct Competitive ELISA	0.04 ng/mL	~0.5 ng/mL	Propazine (81%), Simazine (6.9%), Deethylatrazine (1.3%)	[2]
Deethylatrazine & Deisopropylatrazine	Competitive ELISA	~0.01 µg/L	0.20 µg/L (Deethylatrazine), 0.28 µg/L (Deisopropylatrazine)	High specificity for the two metabolites.	[3]
Atrazine	Nanobody-based ic-ELISA	0.01 µg/mL	0.062 µg/mL	Terbutryn (>70%), Simazine (~30%), Ametryn (~30%)	[4]

Table 2: Performance of a Lateral Flow Immunoassay for **Diaminochlorotriazine** (DACT)

Analyte	Assay Format	Signal Enhancement	Limit of Detection (LOD)	Detectable Range	Reference
DACT	Competitive LFIA	Au@PtPd Nanoparticles (direct readout)	0.7 ng/mL	0.5 ng/mL to 100 ng/mL	[5] [6]
DACT	Competitive LFIA	Au@PtPd Nanoparticles (catalytic chromogenic reaction)	11 pg/mL	10 pg/mL to 10 ng/mL	[5] [6]

Experimental Protocols

Protocol 1: Competitive ELISA for Diaminochlorotriazine (Adapted from Atrazine Protocols)

This protocol is a general guideline and should be optimized for the specific antibodies and reagents used.

Materials:

- 96-well microtiter plates coated with anti-DACT antibody
- DACT standards of known concentrations
- DACT-enzyme (e.g., HRP) conjugate
- Wash buffer (e.g., PBS with 0.05% Tween-20)
- Substrate solution (e.g., TMB)
- Stop solution (e.g., 2M H₂SO₄)
- Sample diluent (e.g., PBS)

- Microplate reader

Procedure:

- Preparation of Reagents: Prepare DACT standards by serial dilution in the sample diluent. Dilute the DACT-enzyme conjugate to the optimal concentration determined by checkerboard titration.
- Sample/Standard Addition: Add 50 μ L of each standard or sample to the appropriate wells of the antibody-coated microtiter plate.
- Conjugate Addition: Add 50 μ L of the diluted DACT-enzyme conjugate to each well.
- Incubation: Incubate the plate at 37°C for 30-60 minutes.
- Washing: Wash the plate 3-5 times with wash buffer to remove unbound reagents.
- Substrate Addition: Add 100 μ L of the substrate solution to each well.
- Incubation: Incubate the plate in the dark at room temperature for 15-30 minutes.
- Stopping the Reaction: Add 50 μ L of the stop solution to each well to stop the color development.
- Measurement: Read the absorbance of each well at 450 nm using a microplate reader.
- Data Analysis: Construct a standard curve by plotting the absorbance against the logarithm of the DACT concentration for the standards. Determine the concentration of DACT in the samples by interpolating their absorbance values on the standard curve. The absorbance is inversely proportional to the DACT concentration.

Protocol 2: Lateral Flow Immunoassay for Diaminochlorotriazine

This protocol is based on the Au@PtPd nanoparticle-labeled LFIA.[\[5\]](#)[\[6\]](#)

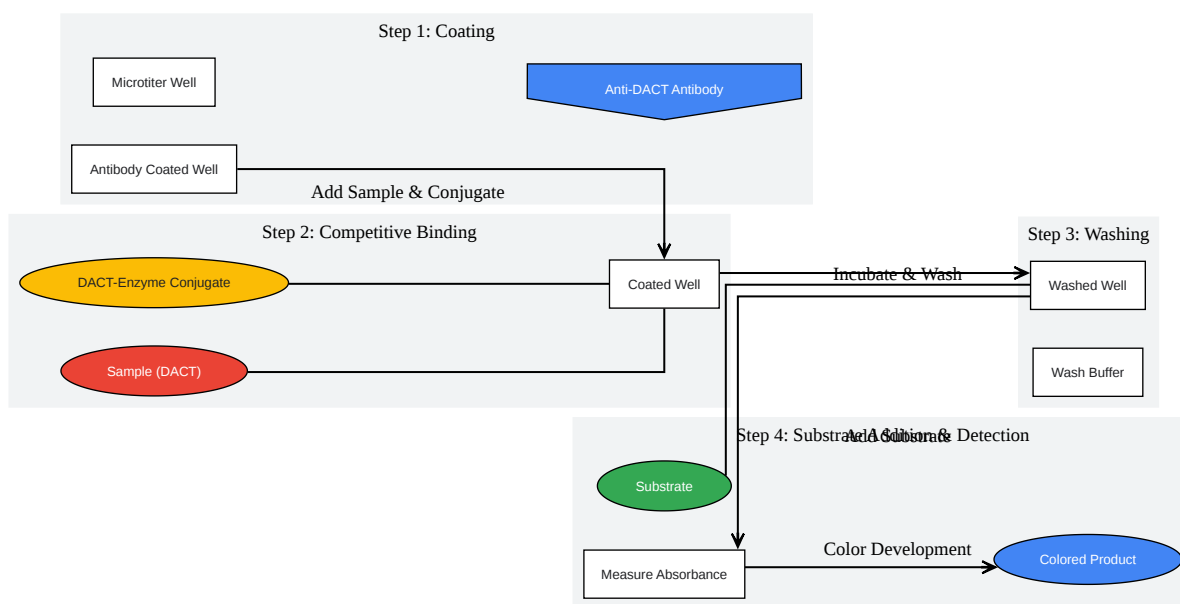
Materials:

- DACT lateral flow test strips (comprising a sample pad, conjugate pad with Au@PtPd-labeled anti-DACT mAb, nitrocellulose membrane with a test line of DACT-BSA conjugate and a control line of goat anti-mouse antibody, and an absorbent pad)
- Running buffer
- Samples to be tested

Procedure:

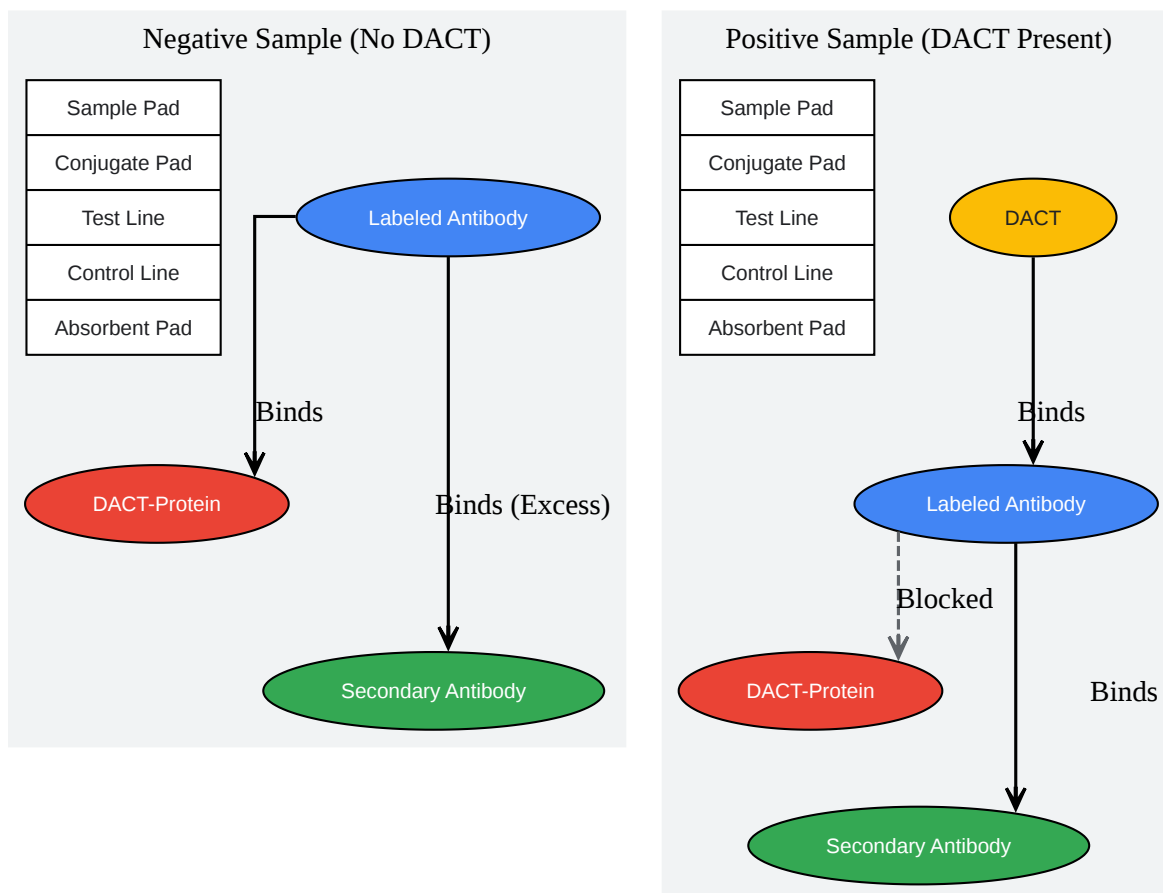
- Sample Preparation: Prepare the sample in the appropriate running buffer.
- Assay Performance: Apply a defined volume (e.g., 100 μ L) of the prepared sample onto the sample pad of the test strip.
- Incubation: Allow the sample to migrate along the strip by capillary action. The results can typically be observed within 10-15 minutes.
- Result Interpretation (Qualitative):
 - Negative: Two visible lines appear (control and test line). This indicates the absence or a very low concentration of DACT.
 - Positive: Only the control line is visible. This indicates the presence of DACT above the detection limit.
 - Invalid: No control line appears. The test is invalid and should be repeated.
- Result Interpretation (Semi-Quantitative/Quantitative):
 - The intensity of the test line is inversely proportional to the concentration of DACT in the sample.
 - For quantitative results, a portable strip reader or a smartphone-based device can be used to measure the intensity of the test line and compare it to a pre-calibrated standard curve.

Visualizations



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Caption: Workflow of a competitive ELISA for DACT detection.



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Caption: Principle of a competitive Lateral Flow Immunoassay for DACT.

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